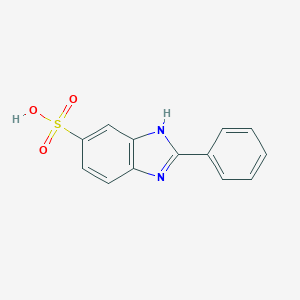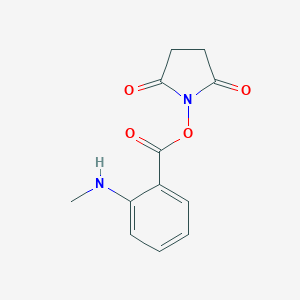
Succinimidyl N-methylanthranilate
Descripción general
Descripción
Succinimidyl N-methylanthranilate is a derivative of anthranilate . It is an ester of anthranilic acid . The N-functionalized amino acid N-methylanthranilate is an important precursor for bioactive compounds such as anticancer acridone alkaloids, the antinociceptive alkaloid O-isopropyl N-methylanthranilate, the flavor compound O-methyl-N-methylanthranilate, and as a building block for peptide-based drugs .
Synthesis Analysis
The synthesis of N-methylanthranilate (NMA) involves metabolic engineering for enhanced supply of anthranilate by channeling carbon flux into the shikimate pathway, preventing by-product formation and enhancing sugar uptake . Heterologous expression of the gene anmt encoding anthranilate N-methyltransferase from Ruta graveolens results in the production of N-methylanthranilate (NMA), which accumulates in the culture medium .Molecular Structure Analysis
The molecular structure of Succinimidyl N-methylanthranilate is C12H12N2O4 . The structure of the compound is determined by NMR 1D and 2D and MS .Chemical Reactions Analysis
The chemical reaction involved in the production of N-methylanthranilate (NMA) is the N-alkylation of the aromatic amino acid anthranilate with S-adenosyl methionine as the methyl-donor . This reaction is facilitated by the anthranilate N-methyltransferase encoded by the gene anmt .Physical And Chemical Properties Analysis
The physical and chemical properties of methyl-N-methylanthranilate have been studied using thermodynamic measurements. The enthalpies of formation in the gaseous phase of methyl 3-methylanthranilate and methyl 5-methylanthranilate were determined from experimental measurements of the corresponding standard energies of combustion, obtained from combustion calorimetry, and the standard enthalpies of vaporization and sublimation, obtained from Calvet microcalorimetry and Knudsen mass-loss effusion .Aplicaciones Científicas De Investigación
Enzyme Preparation and Alkaloid Biosynthesis
- Succinimidyl N-methylanthranilate has been used in the synthesis of N-methylanthraniloyl-CoA, a precursor in the formation of 1,3-dihydroxy-N-methylacridone, an acridone alkaloid, by enzyme preparations from Ruta graveolens cell cultures (Baumert et al., 1992).
- It is also instrumental in producing CoA thioesters of anthranilic acid and N-methylanthranilic acid, crucial for acridone alkaloid biosynthesis, as demonstrated in cell suspension cultures of Ruta graveolens (Baumert et al., 1993).
Chemical Synthesis and Molecular Research
- The compound is used in creating various succinimidyl carbamate derivatives from protected α-amino acids and dipeptides, showing potential in synthesizing ureidopeptides and oligourea/peptide hybrids (Fischer et al., 2007).
- It has been utilized in vivo for covalently labeling intra-axonal proteins in the rat sciatic nerve, offering insights into protein transport independent of biosynthesis (Fink & Gainer, 1980).
Radioactive Labeling and Medical Imaging
- Succinimidyl N-methylanthranilate derivatives have found applications in protein radioiodination, demonstrating high specificity and binding efficiencies in medical imaging studies (Garg, Garg, & Zalutsky, 1991).
- It is also used in the synthesis of novel fullerenes-polyamine conjugates, showing promise in antioxidative and anti-inflammatory activity with significant cytocompatibility (Magoulas et al., 2012).
Biochemical Applications and Fermentation
- In biochemistry, its applications extend to the fermentative production of N-methylanthranilate, a precursor for various bioactive compounds, using genetically engineered Corynebacterium glutamicum (Walter et al., 2020).
- The compound has been used in the synthesis and in vivo evaluation of linkers for radio-labeling proteins, contributing to advancements in radioimmunotherapy (Yordanov et al., 2001).
Mecanismo De Acción
Direcciones Futuras
The metabolically engineered Corynebacterium glutamicum C1* strain produced NMA to a final titer of 0.5 g·L −1 with a volumetric productivity of 0.01 g·L −1 ·h −1 and a yield of 4.8 mg·g −1 glucose . This indicates the potential for industrial-scale production of N-methylanthranilate and its derivatives. The resulting strains may serve as a basis for the development of efficient production host organisms for anthranilate-derived compounds .
Propiedades
IUPAC Name |
(2,5-dioxopyrrolidin-1-yl) 2-(methylamino)benzoate | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C12H12N2O4/c1-13-9-5-3-2-4-8(9)12(17)18-14-10(15)6-7-11(14)16/h2-5,13H,6-7H2,1H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UNICSTUDFDPGRF-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CNC1=CC=CC=C1C(=O)ON2C(=O)CCC2=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C12H12N2O4 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID90376362 | |
| Record name | Succinimidyl N-methylanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
248.23 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Product Name |
Succinimidyl N-methylanthranilate | |
CAS RN |
64156-72-5 | |
| Record name | Succinimidyl N-methylanthranilate | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID90376362 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Q & A
Q1: What is the role of Succinimidyl N-methylanthranilate in the study of 1,3-dihydroxy-N-methylacridone biosynthesis?
A1: Succinimidyl N-methylanthranilate serves as a crucial precursor in the multi-step synthesis of N-Methylanthraniloyl-CoA. [] Researchers synthesized N-Methylanthraniloyl-CoA via a reaction involving Succinimidyl N-methylanthranilate followed by transesterification with Coenzyme A (CoA-SH). This synthesized N-Methylanthraniloyl-CoA was then utilized to investigate the enzymatic formation of 1,3-dihydroxy-N-methylacridone in cell-free extracts of Ruta graveolens. [] Essentially, Succinimidyl N-methylanthranilate enabled the researchers to study a specific step in the 1,3-dihydroxy-N-methylacridone biosynthetic pathway.
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.







![(2S)-6-[5-[(3aS,4S,6aR)-2-oxo-1,3,3a,4,6,6a-hexahydrothieno[3,4-d]imidazol-4-yl]pentanoylamino]-2-[3-(2,5-dioxopyrrol-1-yl)propanoylamino]hexanoic acid](/img/structure/B149446.png)


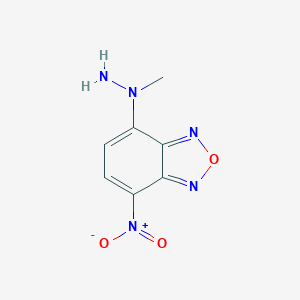
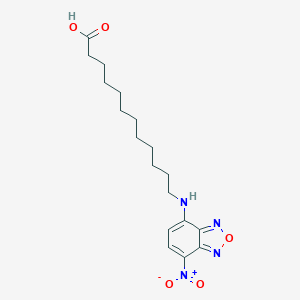
![1-[4-(2-Methylpropyl)phenyl]ethyl acetate](/img/structure/B149462.png)

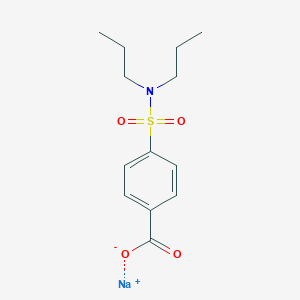
![2-[4-(4,5-Dimethylthiazol-2-yl)-3-chlorophenyl]propanoic acid](/img/structure/B149490.png)
